(2S,6S)-1,2,6-三甲基哌嗪

描述

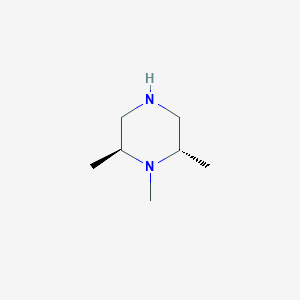

(2S,6S)-1,2,6-trimethylpiperazine is an organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. The (2S,6S)-1,2,6-trimethylpiperazine variant is distinguished by the presence of three methyl groups attached to the ring at positions 1, 2, and 6, with the stereochemistry specified as (2S,6S).

科学研究应用

(2S,6S)-1,2,6-trimethylpiperazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用机制

Target of Action

The primary target of (2S,6S)-1,2,6-trimethylpiperazine, also known as (2S,6S)-hydroxynorketamine (HNK), is the N-methyl-D-aspartic acid receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

(2S,6S)-HNK interacts with its targets by binding to several neurotransmitter receptors, including NMDAR . This interaction results in the modulation of neurotransmission and the activation of various cellular mechanisms .

Biochemical Pathways

(2S,6S)-HNK affects several biochemical pathways. It has been found to increase the function of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and survival . This compound also modulates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated transmission in pyramidal neurons . These processes subsequently rebalance the excitatory/inhibitory transmission and restore neural network integrity that is compromised in depression .

Pharmacokinetics

The pharmacokinetics of (2S,6S)-HNK involve its absorption, distribution, metabolism, and excretion (ADME). After administration, (2S,6S)-HNK readily crosses the blood-brain barrier . The systemic exposure to (2S,6S)-HNK is significantly higher than that of its isomer, (2R,6R)-HNK . The bioavailability of (2S,6S)-HNK is approximately 15-19% . The terminal half-life of (2S,6S)-HNK is around 10-11 hours , indicating its prolonged presence in the body.

Result of Action

The molecular and cellular effects of (2S,6S)-HNK’s action include the activation of neuroplasticity and synaptogenesis-relevant signaling pathways . These effects lead to the downstream activation of synaptogenesis and neuroplasticity pathways . The activation of these pathways can lead to new, enhanced, and safer therapies for treating major depressive disorder (MDD) .

Action Environment

The action, efficacy, and stability of (2S,6S)-HNK can be influenced by various environmental factors. For instance, chronic stress can affect the expression of certain genes in the brain, which can in turn influence the action of (2S,6S)-HNK . Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-1,2,6-trimethylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1,2-diaminopropane with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which subsequently cyclizes to form the piperazine ring. The stereochemistry is controlled by using chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of (2S,6S)-1,2,6-trimethylpiperazine often employs similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are commonly used to ensure consistent production quality.

化学反应分析

Types of Reactions

(2S,6S)-1,2,6-trimethylpiperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.

Substitution: The methyl groups on the piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: N-oxides of (2S,6S)-1,2,6-trimethylpiperazine.

Reduction: Reduced piperazine derivatives with fewer methyl groups.

Substitution: Various substituted piperazine derivatives depending on the electrophile used.

相似化合物的比较

Similar Compounds

(2R,6R)-1,2,6-trimethylpiperazine: The enantiomer of (2S,6S)-1,2,6-trimethylpiperazine with different stereochemistry.

1,4-dimethylpiperazine: A piperazine derivative with methyl groups at positions 1 and 4.

1,2-dimethylpiperazine: A piperazine derivative with methyl groups at positions 1 and 2.

Uniqueness

(2S,6S)-1,2,6-trimethylpiperazine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. The presence of three methyl groups also distinguishes it from other piperazine derivatives, potentially leading to different chemical and physical properties.

生物活性

(2S,6S)-1,2,6-trimethylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(2S,6S)-1,2,6-trimethylpiperazine is characterized by its unique stereochemistry and functional groups that contribute to its biological activity. The compound's structure can be represented as follows:

- IUPAC Name : (2S,6S)-1,2,6-trimethylpiperazine

- Molecular Formula : C8H18N2

- CAS Number : 162240-96-2

Pharmacological Activities

Research indicates that piperazine derivatives, including (2S,6S)-1,2,6-trimethylpiperazine, exhibit a wide range of biological activities:

- Antidepressant Effects : Piperazine derivatives are noted for their potential antidepressant properties. Studies have shown that modifications in the piperazine ring can enhance serotonin receptor affinity, which is crucial for mood regulation .

- Anticancer Properties : Compounds related to this structure have demonstrated antiproliferative effects against various cancer cell lines. For instance, piperazine derivatives have been effective against drug-resistant human cancer cells .

- Neuroprotective Effects : Some studies suggest that piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis. This property is particularly relevant for developing treatments for neurodegenerative diseases .

Synthesis and Derivatives

The synthesis of (2S,6S)-1,2,6-trimethylpiperazine typically involves multi-step processes that allow for the introduction of various functional groups to enhance biological activity. Notable synthetic routes include:

- Chiral Pool Synthesis : Utilizing chiral amino acids or carbohydrates as starting materials can yield enantiomerically pure piperazines with specific biological activities .

- Modification of the Piperazine Ring : Structural modifications can lead to derivatives with improved pharmacokinetic properties and enhanced receptor binding affinities.

1. Antidepressant Activity

A study conducted on various piperazine derivatives demonstrated significant antidepressant-like effects in animal models. The findings indicated that (2S,6S)-1,2,6-trimethylpiperazine exhibited increased efficacy compared to traditional antidepressants .

2. Anticancer Activity

In vitro studies have shown that (2S,6S)-1,2,6-trimethylpiperazine can inhibit the proliferation of several cancer cell lines. Its mechanism involves the induction of apoptosis and inhibition of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 10 | Cell cycle arrest |

| A549 | 20 | Anti-proliferative |

3. Neuroprotective Effects

Research has highlighted the neuroprotective properties of (2S,6S)-1,2,6-trimethylpiperazine in models of oxidative stress. The compound significantly reduced cell death in neuronal cultures exposed to harmful agents .

属性

IUPAC Name |

(2S,6S)-1,2,6-trimethylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHVYJSBQXIIROJ-BQBZGAKWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CNC[C@@H](N1C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。